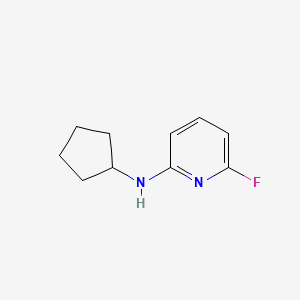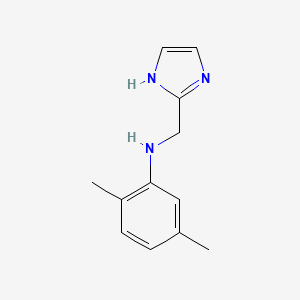
N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline is a compound that features an imidazole ring attached to a dimethylaniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The imidazole ring is a versatile structure found in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline typically involves the formation of the imidazole ring followed by its attachment to the dimethylaniline moiety. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the Debus-Radziszewski imidazole synthesis, which uses glyoxal, ammonia, and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various halogenated or nitro-substituted derivatives .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline involves its interaction with molecular targets through the imidazole ring. This ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
1H-imidazole: A simpler imidazole compound without the dimethylaniline moiety.
2-methylimidazole: An imidazole derivative with a methyl group at the 2-position.
2,4,5-trimethylimidazole: An imidazole derivative with three methyl groups at the 2, 4, and 5 positions.
Uniqueness: N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline is unique due to the presence of both the imidazole ring and the dimethylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-10(2)11(7-9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChI Key |
HYICKNWMBRDKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


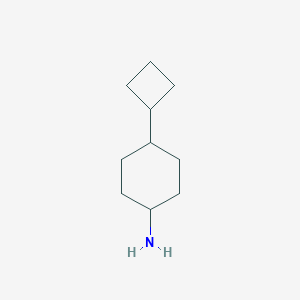
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
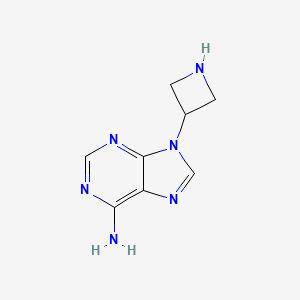
![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
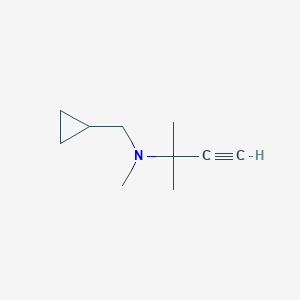
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)

